molecular formula C22H23N3O4 B6518510 N-(2-ethyl-6-methylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 891867-18-8

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B6518510
CAS No.: 891867-18-8
M. Wt: 393.4 g/mol
InChI Key: OLGIKMMMLXRSJL-UHFFFAOYSA-N
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Description

The compound N-(2-ethyl-6-methylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative characterized by:

  • A 4-methoxyphenyl substituent at the pyrazine ring, contributing electron-donating effects and influencing lipophilicity.
  • An N-(2-ethyl-6-methylphenyl)acetamide side chain, which enhances steric bulk and modulates solubility .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-16-7-5-6-15(2)20(16)23-19(26)14-24-12-13-25(22(28)21(24)27)17-8-10-18(29-3)11-9-17/h5-13H,4,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGIKMMMLXRSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural Features and Calculated Properties
Compound Name/ID Molecular Formula Molecular Weight Substituents (R1/R2/R3) XlogP* Polar Surface Area (Ų) Key References
Compound A (Target) C₂₄H₂₈N₃O₄ 436.50 R1: 4-methoxyphenyl; R2: 2-ethyl-6-methylphenyl 3.1† 79†
BF38038 (N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]acetamide) C₁₉H₁₅ClFN₃O₄ 403.79 R1: 4-fluorophenyl; R2: 5-chloro-2-methoxyphenyl 2.4 79
Compound (2-{4-(4-chlorophenyl)methyl-2,3-dioxo-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide) C₂₁H₂₁ClN₃O₄ 426.86 R1: 4-chlorophenyl; R2: 3-methoxyphenyl 2.4 79
Compound 18 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide) C₂₃H₂₅N₄O₃S 438.54 R1: 4-methoxyphenyl; R2: thiazole 2.8‡ 85‡

*XlogP: Calculated octanol-water partition coefficient (lipophilicity indicator). †Estimated based on analogous structures in . ‡Derived from experimental data in .

Key Observations :

  • Lipophilicity : Compound A has higher XlogP (3.1) than analogs with chlorine or fluorine substituents (e.g., BF38038, XlogP 2.4), suggesting enhanced membrane permeability .
  • Steric Effects : The 2-ethyl-6-methylphenyl group in Compound A introduces greater steric hindrance compared to simpler aryl groups (e.g., 3-methoxyphenyl in ), which may influence receptor binding .

Key Findings :

  • Electron-Donating Groups : Methoxy substituents (e.g., in Compound A) improve solubility but may reduce binding to hydrophobic enzyme pockets compared to halogens (e.g., fluorine in BF38038) .
  • Heterocyclic Cores : Thiazole-containing analogs () show distinct biological targets (e.g., matrix metalloproteinases) compared to tetrahydropyrazine-based compounds, likely due to differences in hydrogen-bonding patterns .

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